8-Methyl-8-azabicyclo[3.2.1]octan-2-ol
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Overview
Description
8-Methyl-8-azabicyclo[3.2.1]octan-2-ol is a bicyclic organic compound with the molecular formula C8H15NO. It is a derivative of tropane, a class of alkaloids known for their biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-2-ol typically involves the reduction of tropinone, a ketone derivative of tropane. One common method is the catalytic hydrogenation of tropinone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . Another approach involves the reduction of tropinone using sodium borohydride (NaBH4) in an alcoholic solvent .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-8-azabicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas with palladium on carbon (Pd/C)
Substitution Reagents: Various alkylating or acylating agents depending on the desired substitution.
Major Products Formed
Oxidation: Tropinone
Reduction: this compound
Substitution: Various substituted tropane derivatives depending on the reagents used.
Scientific Research Applications
8-Methyl-8-azabicyclo[3.2.1]octan-2-ol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]octan-2-ol involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by binding to and modulating the activity of neurotransmitter receptors . This interaction can lead to various physiological effects, including changes in heart rate, muscle relaxation, and modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Tropine: 1αH,5αH-Tropan-3α-ol
Tropinone: 8-Azabicyclo[3.2.1]octan-3-one
Scopolamine: 6,7-Epoxy-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester
Uniqueness
8-Methyl-8-azabicyclo[3.2.1]octan-2-ol is unique due to its specific structural features and its role as a key intermediate in the synthesis of various biologically active compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
36127-54-5 |
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Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octan-2-ol |
InChI |
InChI=1S/C8H15NO/c1-9-6-2-4-7(9)8(10)5-3-6/h6-8,10H,2-5H2,1H3 |
InChI Key |
MPWKJKJYJHDFLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1C(CC2)O |
Origin of Product |
United States |
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